1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane
Description
Properties
IUPAC Name |
1-ethylsulfanyl-2-(2-ethylsulfanylethylsulfanyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWQHTRVLDSEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCSCCSCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane can be synthesized through a multi-step process involving the reaction of ethyl mercaptan with ethylene dichloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis and is catalyzed by a base such as sodium hydroxide. The general reaction scheme is as follows:
- Ethylene dichloride reacts with sodium ethylsulfanyl to form 1-(ethylsulfanyl)-2-chloroethane.
- The intermediate 1-(ethylsulfanyl)-2-chloroethane undergoes further reaction with sodium ethylsulfanyl to yield the final product, 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane.
Industrial Production Methods: In an industrial setting, the production of 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thioether using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions, typically using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents such as chlorine or bromine, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original thioether.
Substitution: Various substituted thioethers depending on the halogenating agent used.
Scientific Research Applications
1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved include:
Covalent Bond Formation: The ethylsulfanyl groups can react with nucleophilic sites on proteins and enzymes, altering their activity.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
(a) 1-{[1-(Ethylsulfanyl)ethyl]sulfanyl}ethanethiol (Durian-Derived Compound)
- Structure : Contains three sulfur atoms, including a thiol (–SH) group and two ethylsulfanyl moieties.
- Properties : Volatile and odor-active, contributing to the pungent aroma of durian fruit. The thiol group enhances reactivity compared to the target compound, making it prone to oxidation or disulfide formation .
(b) Adamantyl Thiadiazole Derivatives (e.g., Compound 47)
- Structure : Combines an adamantyl group with a 5-(ethylsulfanyl)-1,3,4-thiadiazole ring.
- Properties : Higher molecular weight (~350–400 g/mol) and lipophilicity due to the adamantane core. The ethylsulfanyl group here enhances enzyme inhibition (e.g., 11β-HSD1) by interacting with hydrophobic binding pockets .
- Applications : Pharmaceutical candidates for metabolic disorders.
Sulfur-Containing Halogenated Compounds
(a) 2-Chloroethyl Ethyl Sulfide (CAS 693-07-2)
- Structure : Features a chlorine atom adjacent to the ethylsulfanyl group.
- Properties : Higher reactivity due to the electron-withdrawing Cl atom, enabling nucleophilic substitution. Classified as a sulfur mustard analog but with reduced toxicity compared to traditional mustard agents .
- Applications : Intermediate in chemical warfare research and organic synthesis.
(b) 1-Chloro-2-(ethylsulfonyl)ethane (CAS 25027-40-1)
- Structure : Contains a sulfonyl (–SO₂–) group instead of thioether.
- Properties : Oxidized sulfur center increases polarity and stability. The sulfonyl group enhances resistance to hydrolysis but reduces nucleophilicity compared to thioethers .
- Applications : Used in sulfonation reactions and polymer crosslinking.
Disulfide and Polysulfur Compounds
(a) 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
(b) 1,1'-(Methylenedisulfonyl)bis-ethane (Bis(ethylsulfonyl)methane)
- Structure : Two ethylsulfonyl groups connected via a methylene (–CH₂–) bridge.
- Properties: High thermal stability and strong electron-withdrawing effects due to sulfonyl groups. Non-reactive in most organic reactions, contrasting sharply with the target compound’s thioether-based reactivity .
- Applications : Specialty solvent or stabilizer in high-temperature processes.
Key Comparative Data
Research Findings and Implications
- Biological Activity : Ethylsulfanyl groups in adamantyl derivatives (e.g., Compound 47) demonstrate enhanced enzyme inhibition, suggesting the target compound could be modified for pharmaceutical applications .
- Stability : Sulfur oxidation state critically impacts stability. Thioethers (target compound) are less prone to hydrolysis than disulfides but more reactive than sulfones .
Biological Activity
1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane, with the chemical formula and CAS number 5943-31-7, is a compound characterized by its unique sulfur-containing structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. The following sections explore its biological activity, including antimicrobial properties, antioxidant effects, and potential therapeutic applications.
The compound belongs to a class of thioether compounds, which are known for their diverse biological activities. Its structure can be summarized as follows:
- Molecular Formula :
- Synonyms : 3,6,9-Trithiaundecane, Bis(beta-ethyl-mercapto-ethyl)sulfide.
Antimicrobial Activity
Recent studies have demonstrated that 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane exhibits significant antimicrobial properties. A study conducted on various extracts found that compounds with similar sulfur structures showed pronounced antibacterial and antifungal activities against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds were reported as follows:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane | 6.25 - 1000 | Various bacteria and fungi |
| Aurantiamide acetate | 6.25 | Staphylococcus aureus |
| Lupeol | 100 | Candida albicans |
This indicates that the compound may possess properties that could be harnessed in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of thioether compounds has been explored in various studies. While specific data on 1-(Ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane is limited, related compounds have shown promising results in scavenging free radicals. For instance, the DPPH radical-scavenging assay revealed that certain sulfur-containing compounds exhibit IC50 values ranging from 10 to 20 µg/ml, suggesting a strong capacity to neutralize oxidative stress.
Case Studies
One notable case study involved the evaluation of sulfur-containing compounds derived from various plant sources. These compounds were tested for their ability to modulate enzymatic activity related to detoxification processes in human liver cells. The results indicated that these compounds could enhance the expression of phase II detoxifying enzymes, potentially offering protective effects against xenobiotic toxicity.
Q & A
Q. What are the recommended synthetic routes for 1-(ethylsulfanyl)-2-{[2-(ethylsulfanyl)ethyl]sulfanyl}ethane, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, highlights the use of ethyl thiols reacting with halogenated precursors (e.g., 1-chloro-2-(ethylsulfanyl)ethane, CAS 693-07-2 ). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol groups.
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Bases like KOH or NaOH improve deprotonation of thiols, as seen in for analogous syntheses.
Yield optimization requires monitoring intermediates via TLC or GC-MS to minimize disulfide byproducts.
Q. How can the compound’s structure be validated using crystallographic and spectroscopic methods?
- X-ray crystallography : Use SHELX programs ( ) for structure refinement. provides a protocol for crystal growth (e.g., slow evaporation in benzene) and data collection (Cu-Kα radiation).
- Spectroscopy :
- EI-MS : Detect molecular ion peaks (e.g., m/z [M⁺] in ) and fragmentation patterns.
- ¹H/¹³C NMR : Assign peaks based on ethylsulfanyl group shifts (δ ~2.5–3.0 ppm for SCH₂CH₃ protons).
- FT-IR : Confirm S–C and C–H stretching bands (~650 cm⁻¹ and 2900 cm⁻¹, respectively).
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : The compound is lipophilic, with limited solubility in water. Use organic solvents (e.g., DCM, ethyl acetate) for reactions, as in . Hydrochloride salt derivatives ( ) may improve aqueous solubility.
- Stability :
- Avoid strong oxidizers to prevent sulfoxide/sulfone formation.
- Store under inert gas (N₂/Ar) at –20°C to mitigate disulfide degradation.
Advanced Research Questions
Q. How can conflicting metabolic pathway data for ethylsulfanyl-containing compounds be resolved?
identifies two competing pathways for 2C-T-2 metabolism: (1) deamination followed by oxidation/reduction, and (2) acetylated amino derivatives. To address contradictions:
- Isotopic labeling : Use ¹⁴C-labeled ethylsulfanyl groups to track metabolic fate in vitro.
- Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP2D6) to identify dominant pathways.
- Cross-species comparison : Compare rodent vs. human liver microsome data to assess metabolic conservation.
Q. What computational tools are optimal for modeling intermolecular interactions of this compound in crystallographic studies?
- Mercury CSD 2.0 ( ): Analyze packing patterns and void spaces in crystal lattices.
- DFT calculations : Use Gaussian or ORCA to model sulfur-mediated hydrogen bonds and van der Waals interactions.
- ConQuest : Search the Cambridge Structural Database (CSD) for analogous ethylsulfanyl structures to predict packing motifs.
Q. How do structural modifications (e.g., replacing ethylsulfanyl with methylsulfanyl groups) impact biological activity?
Refer to , which synthesizes adamantyl ketones with ethylsulfanyl substituents. Methodological steps include:
- SAR studies : Compare IC₅₀ values of analogs (e.g., compounds 46 vs. 47 in ) against target enzymes.
- Docking simulations : Use AutoDock Vina to predict binding affinity changes due to alkyl chain length.
- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC).
Q. What analytical techniques are critical for detecting trace impurities in this compound?
- HPLC-PDA : Use C18 columns with UV detection at 254 nm to resolve thioether byproducts.
- GC-MS with derivatization : Convert impurities to volatile derivatives (e.g., silylation) for enhanced sensitivity, as applied in for sulfur-containing flavor compounds.
- Elemental analysis : Confirm sulfur content (±0.3% deviation) to validate purity.
Q. How can crystallographic twinning complicate structural refinement, and what strategies mitigate this?
As noted in , SHELXL handles twinned data via HKLF 5 format. Strategies include:
- Twin law identification : Use PLATON to detect twin operators (e.g., 2-fold rotations).
- Batch refinement : Refine twin fractions and scale factors iteratively.
- High-resolution data : Collect data to ≤1.0 Å resolution to improve electron density maps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
